Midamaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

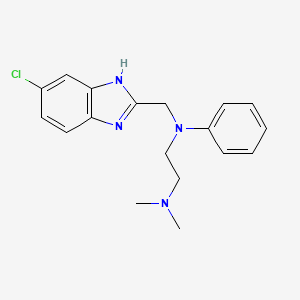

Midamalina: es un compuesto químico con la fórmula molecular C18H21ClN4 y un peso molecular de 328.839 g/mol . Es conocido por su uso como anestésico local . El compuesto se caracteriza por su estructura, que incluye un anillo de benzimidazol sustituido con un átomo de cloro y un grupo dimetilaminoetilo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La midamalina se puede sintetizar mediante un proceso de múltiples pasos que involucra la reacción de cloruro de 5-cloro-2-benzimidazolilmetilo con N-fenil-N',N'-dimetiletilendiamina . La reacción generalmente ocurre en presencia de una base como hidróxido de sodio o carbonato de potasio para neutralizar el ácido clorhídrico formado durante la reacción . La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado .

Métodos de producción industrial: La producción industrial de midamalina implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando el uso de reactores de flujo continuo y sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y el tiempo de reacción . La purificación del producto final se logra mediante técnicas como cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: La midamalina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Nucleófilos como aminas en presencia de una base como hidróxido de sodio.

Principales productos formados:

Oxidación: Formación de derivados de benzimidazol con cadenas laterales oxidadas.

Reducción: Formación de derivados de benzimidazol reducidos.

Sustitución: Formación de derivados de benzimidazol sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

La midamalina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la midamalina implica su interacción con canales de sodio en las células nerviosas . Al unirse a estos canales, la midamalina inhibe la entrada de iones de sodio, lo cual es esencial para la iniciación y propagación de los impulsos nerviosos . Esto resulta en el bloqueo de la transmisión de la señal nerviosa, lo que lleva a sus efectos anestésicos . Los objetivos moleculares incluyen canales de sodio dependientes de voltaje , y las vías involucradas están relacionadas con la inhibición de la generación de potencial de acción en las neuronas .

Comparación Con Compuestos Similares

La midamalina se puede comparar con otros anestésicos locales como lidocaína , bupivacaína y procaína . Si bien todos estos compuestos comparten un mecanismo de acción común que involucra el bloqueo de los canales de sodio, la midamalina es única debido a su estructura química específica, que confiere propiedades farmacocinéticas y farmacodinámicas distintas . Por ejemplo, la midamalina tiene una duración de acción y una potencia diferentes en comparación con otros anestésicos .

Compuestos similares:

- Lidocaína

- Bupivacaína

- Procaína

- Tetracaína

Actividad Biológica

Midamaline, a compound that has garnered attention in pharmacological research, is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a monobenzonum derivative, which indicates its structural complexity and potential reactivity. Its chemical formula and specific structural characteristics are crucial for understanding its biological interactions.

Pharmacological Profile

1. Mechanism of Action:

this compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways. Research indicates that it may influence neurotransmitter systems, particularly affecting acetylcholine levels, which is significant for conditions like Alzheimer's disease .

2. Biological Activities:

- Anticholinergic Effects: this compound has been studied for its potential anticholinergic properties, which may be beneficial in treating disorders characterized by excessive cholinergic activity.

- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties against certain viral strains, although detailed mechanisms remain to be fully elucidated .

- Cytotoxicity: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating potential applications in oncology .

Case Studies

1. Alzheimer's Disease Research:

A significant body of research has focused on this compound's role in modulating cholinergic signaling. A study evaluated its efficacy in inhibiting acetylcholinesterase (AChE) activity, a key enzyme involved in the breakdown of acetylcholine. Results demonstrated that this compound effectively inhibited AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .

2. Cancer Cell Line Studies:

In another study, this compound was tested against multiple cancer cell lines including hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8). The findings indicated that this compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant anti-cancer potential .

Table 1: Summary of Biological Activities of this compound

Propiedades

Número CAS |

496-38-8 |

|---|---|

Fórmula molecular |

C18H21ClN4 |

Peso molecular |

328.8 g/mol |

Nombre IUPAC |

N'-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine |

InChI |

InChI=1S/C18H21ClN4/c1-22(2)10-11-23(15-6-4-3-5-7-15)13-18-20-16-9-8-14(19)12-17(16)21-18/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |

Clave InChI |

VFSSTMGMWLZGCO-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |

SMILES canónico |

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3 |

Key on ui other cas no. |

496-38-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.